molecular formula C18H17N3O3 B13817088 2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid

2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid

Cat. No.: B13817088
M. Wt: 323.3 g/mol
InChI Key: NFGTXZCLIWNGRJ-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid is a compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The structure of this compound includes a pyrazolone ring, which is a five-membered lactam ring containing nitrogen and oxygen atoms, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid typically involves the reaction of 4-aminoantipyrine with benzoic acid derivatives under specific conditions. One common method involves the condensation of 4-aminoantipyrine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Antipyrine: Another pyrazolone derivative used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazolone structure.

Uniqueness

2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a pyrazolone ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzoic acid

InChI

InChI=1S/C18H17N3O3/c1-12-16(19-15-11-7-6-10-14(15)18(23)24)17(22)21(20(12)2)13-8-4-3-5-9-13/h3-11,19H,1-2H3,(H,23,24)

InChI Key

NFGTXZCLIWNGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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